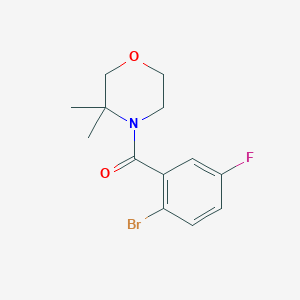

(2-Bromo-5-fluorophenyl)(3,3-dimethylmorpholino)methanone

説明

(2-Bromo-5-fluorophenyl)(3,3-dimethylmorpholino)methanone is a morpholino-substituted aromatic ketone featuring a 2-bromo-5-fluorophenyl group and a 3,3-dimethylmorpholine moiety. This compound is of interest in medicinal chemistry and materials science due to its unique electronic and steric properties imparted by the halogen substituents (Br, F) and the dimethyl-substituted morpholine ring. Its synthesis typically involves coupling a bromo-fluorobenzoyl chloride with 3,3-dimethylmorpholine under basic conditions, as inferred from analogous procedures in .

特性

分子式 |

C13H15BrFNO2 |

|---|---|

分子量 |

316.17 g/mol |

IUPAC名 |

(2-bromo-5-fluorophenyl)-(3,3-dimethylmorpholin-4-yl)methanone |

InChI |

InChI=1S/C13H15BrFNO2/c1-13(2)8-18-6-5-16(13)12(17)10-7-9(15)3-4-11(10)14/h3-4,7H,5-6,8H2,1-2H3 |

InChIキー |

WWIKVMKJOUZAKK-UHFFFAOYSA-N |

正規SMILES |

CC1(COCCN1C(=O)C2=C(C=CC(=C2)F)Br)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-5-fluorophenyl)(3,3-dimethylmorpholino)methanone typically involves the reaction of 2-bromo-5-fluorobenzoyl chloride with 3,3-dimethylmorpholine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a temperature range of 0-5°C . The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of (2-Bromo-5-fluorophenyl)(3,3-dimethylmorpholino)methanone may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product .

化学反応の分析

Types of Reactions

(2-Bromo-5-fluorophenyl)(3,3-dimethylmorpholino)methanone undergoes various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF) at elevated temperatures.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products Formed

Nucleophilic substitution: Formation of substituted phenyl derivatives.

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

科学的研究の応用

(2-Bromo-5-fluorophenyl)(3,3-dimethylmorpholino)methanone has several applications in scientific research:

Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Material Science: Employed in the development of advanced materials with specific properties, such as polymers and coatings.

Biological Studies: Investigated for its biological activity and potential as a lead compound in drug discovery.

作用機序

The mechanism of action of (2-Bromo-5-fluorophenyl)(3,3-dimethylmorpholino)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

類似化合物との比較

Structural and Physicochemical Properties

The compound’s structural analogs vary in substituents, heteroatoms, and ring systems, leading to distinct physicochemical profiles:

Key Observations :

- Morpholine Substitution : The 3,3-dimethylmorpholine in the target compound introduces significant steric hindrance compared to 2,6-dimethylmorpholine in . This may reduce conformational flexibility but enhance binding selectivity in biological targets.

- Halogen Effects : Bromine and fluorine in the target compound contribute to lipophilicity and metabolic stability, contrasting with chlorine in and methoxy groups in .

Thermal Stability and Crystallinity

Thermal stability is influenced by intermolecular interactions and substituents:

- Di(1H-tetrazol-5-yl)methanone oxime decomposes at 288.7°C, while 5,5′-(hydrazonomethylene)bis(1H-tetrazole) decomposes at 247.6°C, attributed to extensive H-bonding .

- The target compound likely has lower thermal stability due to fewer H-bonds but may exhibit better solubility due to the lipophilic bromo-fluorophenyl group.

生物活性

The compound (2-Bromo-5-fluorophenyl)(3,3-dimethylmorpholino)methanone is a synthetic organic molecule notable for its unique structural features, including a brominated aromatic ring and a morpholine moiety. This combination enhances its potential reactivity and biological activity, making it a subject of interest in medicinal chemistry. The compound's biological activity has been evaluated through various experimental and computational methods, suggesting interactions with several biological targets.

Chemical Structure and Properties

The chemical structure of (2-Bromo-5-fluorophenyl)(3,3-dimethylmorpholino)methanone can be represented as follows:

Structural Features:

- Bromine and Fluorine Substituents: These halogens can enhance the lipophilicity and bioavailability of the compound.

- Morpholine Ring: This moiety contributes to the compound's ability to interact with biological systems due to its nitrogen atom, which can participate in hydrogen bonding.

Predictive Models

Computational models such as PASS (Prediction of Activity Spectra for Substances) have been utilized to predict the pharmacological effects of (2-Bromo-5-fluorophenyl)(3,3-dimethylmorpholino)methanone . These models suggest potential activity against various biological targets, including:

- Antiviral activity

- Antitumor properties

- Inhibition of specific enzymes

Interaction Studies

Interaction studies are essential to understanding how this compound interacts with biological systems. These studies typically involve:

- Binding Affinity Assays: To determine how well the compound binds to its target proteins.

- Cell Viability Tests: To assess the cytotoxic effects on different cell lines.

Case Studies

-

Antiviral Activity Against Dengue Virus:

- The compound was tested for its ability to inhibit dengue virus replication in vitro. Results indicated a significant reduction in viral load at certain concentrations, suggesting potential as an antiviral agent.

-

Antitumor Activity:

- In a study involving various cancer cell lines, (2-Bromo-5-fluorophenyl)(3,3-dimethylmorpholino)methanone exhibited cytotoxic effects, leading to apoptosis in treated cells. The mechanism was linked to the inhibition of key cell cycle regulators.

Comparative Analysis with Similar Compounds

The following table compares (2-Bromo-5-fluorophenyl)(3,3-dimethylmorpholino)methanone with structurally similar compounds regarding their biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Fluoro-5-bromobenzaldehyde | Aldehyde instead of ketone | Potentially reactive in synthesis |

| 4-Bromo-2-fluoroaniline | Amino group instead of morpholine | Antimicrobial properties |

| 5-Fluoro-2-bromobenzamide | Amide functional group | Antitumor activity |

This comparison highlights how variations in functional groups influence reactivity and biological profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。